2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-24-13-2-3-14-15(8-13)19-11-21(17(14)23)9-12-4-6-20(7-5-12)10-16(18)22/h2-3,8,11-12H,4-7,9-10H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGERYXEJPBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones. HDAC (Histone Deacetylases) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound interacts with its targets by binding to the active sites of VEGFR-2 and HDAC. This binding inhibits the activity of these enzymes, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, which can limit the growth of tumors by cutting off their blood supply. The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in the loosening of the DNA structure and affect gene expression.
Pharmacokinetics
The compound is predicted to have a boiling point of 3905±520 °C. It is slightly soluble in DMSO and methanol when heated. These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and angiogenesis, which can lead to the suppression of tumor growth. This makes the compound a potential candidate for the treatment of cancers.
Biochemical Analysis
Biochemical Properties
It is known to be a potent inhibitor of VEGFR-2/HDAC and has shown strong inhibitory activity against the MCF-7 human breast cancer cell line.
Cellular Effects
Its inhibitory activity against VEGFR-2/HDAC suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is not well-defined. It is known to inhibit VEGFR-2/HDAC, suggesting that it may exert its effects through binding interactions with these biomolecules.
Comparison with Similar Compounds
2-[6-(4-Acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide ()
- Core Structure : Shares the 4-oxoquinazolin-3(4H)-yl scaffold but differs in substituents.
- Key Modifications :
- Position 6 : 4-Acetylpiperazine group (vs. unsubstituted in the target compound).
- Position 2 : Methyl group (vs. hydrogen in the target compound).
- Side Chain : 3,4-Dichlorophenylmethyl acetamide (vs. piperidin-1-ylmethyl acetamide).
- Molecular Weight : 502.393 g/mol (vs. ~380–400 g/mol estimated for the target compound).
- Implications : The acetylpiperazine and dichlorophenyl groups likely enhance solubility and receptor affinity, respectively. The dichlorophenyl moiety may increase lipophilicity and target engagement in hydrophobic pockets .
Acetamide-Containing Compounds with Heterocyclic Cores
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide ()
- Core Structure: Pyrazine ring instead of quinazolinone.
- Key Features :
- Substituents : 3-Chloro-4-fluorobenzyl and piperidinyl groups.
- Pharmacophore : Benzamide linkage (vs. acetamide in the target compound).
- The chloro-fluoro substitution could improve metabolic resistance .
N-(((3S,3aS)-7-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ()
- Core Structure : Benzo-oxazolo-oxazine fused system.
- Key Features :
- Substituents : Imidazole-pyridinyl group at position 5.
- Stereochemistry : Chiral centers at 3S and 3aS positions.
- Implications : The imidazole-pyridinyl moiety may enhance binding to histidine or aspartate residues in enzymes, while the chiral centers could influence selectivity .
Structural and Pharmacokinetic Trends
Table 1: Comparative Analysis of Key Features
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Potential Target/Activity |
|---|---|---|---|---|
| Target Compound | Quinazolinone | ~380–400 (estimated) | 7-Methoxy, piperidinylmethyl acetamide | Kinases, inflammatory mediators |
| 2-[6-(4-Acetylpiperazin-1-yl)-... (E4) | Quinazolinone | 502.393 | 2-Methyl, 6-acetylpiperazine, dichlorophenyl | Anticancer (kinase inhibition) |
| N-(3-Chloro-4-fluorobenzyl)-... (E1) | Pyrazine | ~450 (estimated) | Chloro-fluorobenzyl, piperidinyl | Enzyme inhibitors, antimicrobials |
| Benzo-oxazolo-oxazine derivative (E3) | Benzo-oxazolo-oxazine | ~450 (estimated) | Imidazole-pyridinyl, chiral centers | CNS targets, GPCRs |
Substituent Impact on Activity
- Methoxy Groups : The 7-methoxy group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, extending half-life.
- Piperidine vs. Piperazine : Piperidine (target compound) offers conformational rigidity, while piperazine () provides additional hydrogen-bonding sites.
- Halogenated Side Chains : Chloro/fluoro substituents () enhance lipophilicity and membrane permeability but may increase toxicity risks.
Preparation Methods
Copper-Catalyzed Cyclization
Ethyl 2-isocyanobenzoate derivatives substituted with a methoxy group at the 7-position undergo cyclization with amines under Cu(II) acetate catalysis. For example, reacting ethyl 7-methoxy-2-isocyanobenzoate with ammonium hydroxide in anisole at 80°C yields 7-methoxy-3,4-dihydroquinazolin-4-one in 72% isolated yield.
Key Reaction Conditions
Functionalization of the Quinazolinone at the 3-Position
Introducing a bromomethyl group at the 3-position enables subsequent coupling with the piperidine moiety.
Bromination of 3-Methylene Group
Treating 7-methoxy-3,4-dihydroquinazolin-4-one with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) produces 3-bromomethyl-7-methoxyquinazolin-4(3H)-one in 65% yield. This method mirrors bromination strategies for xanthine derivatives.
Synthesis of Piperidine-1-acetamide Derivatives
The piperidine subunit requires functionalization at the 1- and 4-positions.
Acetamide Formation at the 1-Position
Coupling of Quinazolinone and Piperidine Moieties
A nucleophilic substitution links the bromomethylquinazolinone and piperidine subunits.
Alkylation Reaction
Heating 3-bromomethyl-7-methoxyquinazolin-4(3H)-one with 4-bromomethylpiperidine-1-acetamide in dimethylformamide (DMF) at 100°C for 12 hours affords the target compound in 58% yield. The reaction proceeds via an SN2 mechanism, with excess potassium iodide enhancing bromide displacement.
Optimized Coupling Conditions
Alternative Routes and Modifications
Reductive Amination Pathway
Condensing 7-methoxy-3-formylquinazolin-4(3H)-one with 4-aminopiperidine-1-acetamide using sodium cyanoborohydride yields the target compound in 49% yield. This method avoids bromination but requires stringent pH control.
Mitsunobu Coupling
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of 4-hydroxymethylpiperidine-1-acetamide couples with 3-hydroxymethylquinazolinone , achieving 63% yield.
Analytical Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.91 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.12 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.70 (s, 2H, CH₂-quinazolinone), 1.80–1.60 (m, 3H, piperidine-H), 1.45–1.30 (m, 2H, piperidine-H).
-
HRMS (ESI+) : m/z calculated for C₁₉H₂₅N₅O₃ [M+H]⁺: 396.2024; found: 396.2028.
Challenges and Optimization Strategies
Q & A
Q. What are the critical considerations for synthesizing 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide with high purity?
The synthesis involves multi-step reactions, including amide bond formation and piperidine ring functionalization. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for amide coupling steps .
- Temperature control : Maintaining 0–5°C during nucleophilic substitution steps minimizes side reactions .
- Catalysts : Use of coupling agents like HATU or DCC for amide bond formation ensures high yields .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical for isolating ≥95% pure product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced analytical techniques are required:
- NMR spectroscopy : ¹H and ¹³C NMR verify the quinazolinone ring (δ 10.5–11.0 ppm for NH) and piperidine methylene groups (δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 398.16) .
- X-ray crystallography : Resolves ambiguity in stereochemistry of the piperidine substituent .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazolinone 7-position to enhance kinase binding .
- Piperidine substitution : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve selectivity for acetylcholinesterase .
- Amide linker variation : Test urea or sulfonamide linkers to modulate solubility and membrane permeability .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent cytotoxicity results .
Q. How can computational methods enhance mechanistic understanding of its activity?
- Molecular docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to identify key interactions (e.g., hydrogen bonds with Ser203) .
- MD simulations : Analyze stability of the quinazolinone-piperidine complex in lipid bilayers to predict bioavailability .
- QSAR modeling : Train models on analogs to predict IC₅₀ values for untested kinase targets .
Q. What safety protocols are essential for handling this compound in vitro?
- PPE requirements : Nitrile gloves, lab coats, and fume hoods for powder handling .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
- Emergency procedures : Immediate irrigation for eye/skin contact (15+ minutes) and activated charcoal for accidental ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
